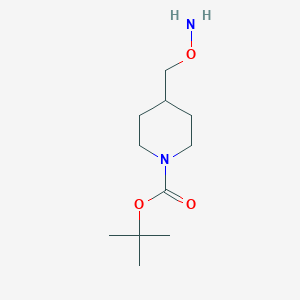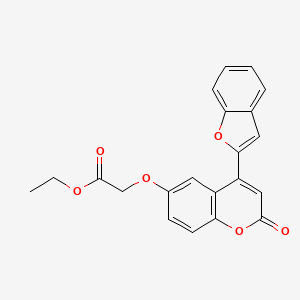
t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of t-Butyl 4-(aminooxymethyl)piperidine-1-carboxylate is defined by its molecular formula, C11H22N2O3. The average mass of the molecule is 229.319 Da and the monoisotopic mass is 229.179031 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. The average mass of the molecule is 229.319 Da and the monoisotopic mass is 229.179031 Da .Scientific Research Applications
Synthesis of Enantiopure Derivatives
- Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : A study described the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, highlighting the utility of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates in the synthesis of biologically relevant compounds (Marin et al., 2004).
Intermediate for Biologically Active Compounds
- Synthesis of Crizotinib Intermediate : Another study focused on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. This work exemplifies the role of the compound in the preparation of key pharmaceutical agents (Kong et al., 2016).
Oxindole Synthesis
- Palladium-catalyzed C-H Functionalization : Research on oxindole synthesis through palladium-catalyzed C-H functionalization further illustrates the compound's utility in complex organic synthesis, contributing to advancements in medicinal chemistry and drug development (Magano et al., 2014).
ACC1/2 Non-selective Inhibitors
- Novel (4-piperidinyl)-piperazine Derivatives : A study on the discovery of novel (4-piperidinyl)-piperazine derivatives as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors showcases the compound's relevance in the development of new therapeutic agents for the treatment of metabolic disorders (Chonan et al., 2011).
Key Intermediate in Vandetanib Synthesis
- Synthesis of Vandetanib Intermediate : Research on the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, a drug used for the treatment of certain types of cancer, further underscores the compound's significance in pharmaceutical synthesis (Wang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(aminooxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-4-9(5-7-13)8-15-12/h9H,4-8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWFTKHPPATADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2514509.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2514512.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)


![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2514522.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2514525.png)
![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)

![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)
